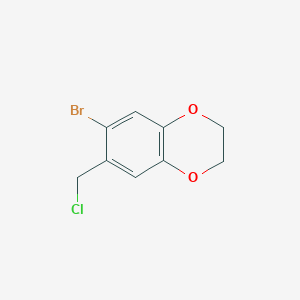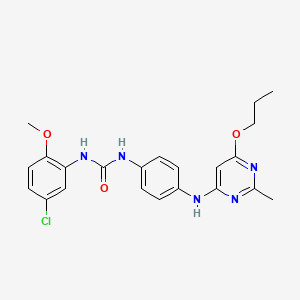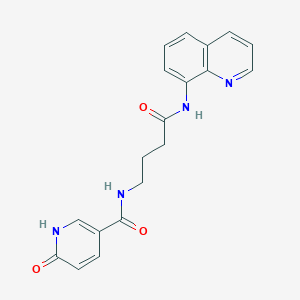
6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine” belongs to the class of organic compounds known as benzodioxines . These are aromatic compounds containing a benzene ring fused to a 1,4-dioxine ring .
Synthesis Analysis
While specific synthesis methods for “6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine” are not available, similar compounds have been synthesized through various methods. For instance, 6-bromo-7-hydroxy-3-methylcoumarin (mBhc) has been developed as an efficient group for thiol-protection . The synthesis involved the use of one- and two-photon photolysis reactions .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine”:
Photocaging and Photorelease Applications
6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine can be used as a photocaging group. Photocaging involves temporarily inactivating a molecule by attaching a light-sensitive group, which can be removed by light exposure to release the active molecule. This technique is valuable in studying dynamic biological processes with high spatial and temporal resolution .
Chemical Synthesis and Organic Chemistry
In organic synthesis, 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine serves as an intermediate for creating more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in the synthesis of pharmaceuticals and other organic compounds .
Drug Development and Medicinal Chemistry
This compound is explored in drug development for its potential pharmacological properties. Researchers investigate its derivatives for activity against various diseases, including cancer and infectious diseases. Its bromine and chloromethyl groups are particularly useful for creating bioactive molecules .
Neuroscience Research
In neuroscience, 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is used to study neural pathways and brain function. Its ability to act as a caging group allows researchers to control the activity of neurotransmitters and other signaling molecules with light, providing insights into brain activity and disorders.
These applications highlight the versatility and importance of 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine in various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!
properties
IUPAC Name |
6-bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYUWWANTIKFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
CAS RN |
792954-07-5 |
Source


|
| Record name | 6-bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2598314.png)


![1-Ethylsulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2598317.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598318.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598320.png)


![1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2598326.png)
